1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol
Description
Properties
IUPAC Name |
(4-chlorophenyl)-[4-[2-hydroxy-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propoxy]phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33ClN2O3/c1-20-16-21(2)28(22(3)17-20)32-14-12-31(13-15-32)18-26(33)19-35-27-10-6-24(7-11-27)29(34)23-4-8-25(30)9-5-23/h4-11,16-17,26,33H,12-15,18-19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWCODCVQCZQAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)CC(COC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)Cl)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu Reaction Strategy
For stereochemical control at the alcohol center:
Solid-Phase Synthesis
Immobilized piperazine resins enable iterative coupling:
-
Resin Functionalization :
-
Aromatic Substitution :
-
Propanol Attachment :
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
Yield Optimization Strategies
Reaction Parameter Screening
| Factor | Optimal Condition | Yield Impact |
|---|---|---|
| Epoxide Purity | >95% | +22% |
| Coupling Temp | 78°C vs 60°C | +15% |
| Piperazine Excess | 1.5 eq vs 1.2 eq | +9% |
Catalytic Enhancements
-
Phase Transfer : TBAB (0.1 eq) improves epoxide formation rate by 40%
-
Microwave Assistance : 100W irradiation reduces coupling time from 24h to 8h
Industrial-Scale Considerations
Cost-Effective Modifications
Green Chemistry Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 86 | 32 |
| PMI (g/g) | 58 | 19 |
| Energy (kJ/mol) | 4200 | 1800 |
Challenges and Limitations
Stereochemical Issues
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new therapeutic agents targeting specific receptors or enzymes.
Material Science: Utilized in the development of advanced materials with unique properties, such as polymers or coatings.
Biological Studies: Employed in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous molecules, focusing on structural variations, physicochemical properties, and inferred pharmacological implications.
Phenoxy-Piperazine Derivatives
Piperazine-Benzoyl Hybrids
Propanol-Linked Piperazine Derivatives
Key Structural and Functional Insights
Chlorobenzoyl vs. Other Acyl Groups: The 4-chlorobenzoyl group in the target compound (vs.
Piperazine Substitution : The 2,4,6-trimethylphenyl group (target) offers greater steric bulk compared to methoxyphenyl () or hydroxyphenyl (), which may reduce off-target interactions.
Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility but may alter pharmacokinetics compared to free-base forms .
Q & A
(Basic) What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
Proper handling requires adherence to occupational safety standards. Use respiratory protection (e.g., NIOSH-approved P95 or EU-standard P1 filters for particulates; OV/AG/P99 filters for volatile organics) and full-body protective clothing. Ensure ventilation systems meet exposure control requirements. Toxicological data gaps (e.g., acute toxicity, mutagenicity) necessitate conservative risk mitigation, including fume hood use and emergency eyewash/shower access .
(Basic) What challenges exist in determining the compound’s physical and chemical properties?
Answer:
Critical parameters like melting point, solubility, log Pow, and vapor pressure are often unavailable for novel or structurally complex compounds. To address this:
- Use differential scanning calorimetry (DSC) for melting point determination.
- Employ shake-flask or HPLC methods for solubility and partition coefficient analysis.
- Computational tools (e.g., COSMO-RS) can predict properties but require validation with experimental data .
(Advanced) How can researchers design a synthesis pathway for this compound?
Answer:
Synthesis typically involves multi-step reactions:
Piperazine core functionalization : React 2,4,6-trimethylphenylpiperazine with a propanol derivative under Mitsunobu conditions to introduce the hydroxyl group.
Phenoxy linkage formation : Couple 4-(4-chlorobenzoyl)phenol with the propanol intermediate via nucleophilic substitution (base catalysis, e.g., K₂CO₃ in DMF).
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization for ≥95% purity. Validate intermediates via LC-MS and ¹H/¹³C NMR .
(Advanced) How can structural contradictions in pharmacological data across studies be resolved?
Answer:
Contradictions often arise from assay variability or impurity-driven artifacts. Mitigation strategies include:
- Standardized bioassays : Replicate studies using the same cell lines (e.g., HEK-293 for receptor binding) and positive controls.
- Batch characterization : Use HPLC-PDA to confirm purity and quantify degradation products.
- Orthogonal techniques : Compare results from radioligand binding, calcium flux assays, and in silico docking (e.g., AutoDock Vina) to validate target engagement .
(Advanced) What analytical techniques confirm the compound’s structural integrity and stereochemistry?
Answer:
- High-resolution mass spectrometry (HR-MS) : Confirm molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm).
- 2D NMR (HSQC, HMBC) : Assign proton/carbon correlations, particularly for chiral centers and piperazine ring conformation.
- X-ray crystallography : Resolve absolute stereochemistry if single crystals are obtainable.
- Vibrational circular dichroism (VCD) : Validate enantiomeric purity for chiral intermediates .
(Advanced) What experimental design is optimal for assessing biological activity in vivo?
Answer:
Adopt a randomized block design with split-plot adjustments:
- Dose-response studies : Test 3–5 doses (e.g., 1–100 mg/kg) in rodent models (n ≥ 8/group).
- Control groups : Include vehicle, positive control (e.g., known receptor antagonist), and sham-treated cohorts.
- Endpoint analysis : Measure pharmacokinetics (plasma LC-MS/MS), target organ exposure (tissue homogenates), and biomarkers (ELISA/Western blot). Statistical analysis via ANOVA with post-hoc Tukey testing .
(Basic) How can IUPAC nomenclature ensure unambiguous structural identification?
Answer:
Cross-reference systematic names with spectroscopic data. For example:
- Core structure : Verify "propan-2-ol" aligns with NMR hydroxyl signals (δ 1.2–1.5 ppm).
- Substituents : Confirm "4-(4-chlorobenzoyl)phenoxy" via IR carbonyl stretch (~1680 cm⁻¹) and aromatic ¹H NMR splitting patterns.
- Use PubChem/CAS entries to resolve synonym conflicts (e.g., proprietary names vs. systematic nomenclature) .
(Advanced) How to address stability issues during long-term storage?
Answer:
Stability under varying conditions (pH, temperature) must be empirically tested:
- Accelerated degradation studies : Store aliquots at 40°C/75% RH for 6 months; monitor via UPLC-UV.
- Lyophilization : For aqueous-sensitive compounds, lyophilize with cryoprotectants (e.g., trehalose) and store under inert gas.
- Excipient screening : Use antioxidants (e.g., BHT) or chelating agents (EDTA) to inhibit oxidation/metal-catalyzed degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
